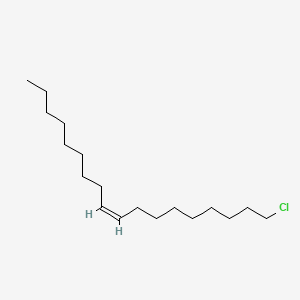
Oleyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl chloride, also known as 9-octadecenoyl chloride, is a fatty acid derivative with the molecular formula C18H33ClO. It is a liquid at room temperature and is primarily used in organic synthesis and industrial applications. This compound is characterized by its long hydrocarbon chain and a reactive acyl chloride group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleyl chloride can be synthesized through the chlorination of oleic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction is as follows:
C18H34O2+SOCl2→C18H33ClO+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of oleic acid to a reactor containing the chlorinating agent, followed by distillation to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Oleyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oleic acid and hydrochloric acid.
Reduction: this compound can be reduced to oleyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, and thiols are common nucleophiles used in these reactions, typically under mild conditions.
Hydrolysis: Water or aqueous bases are used, often at room temperature.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Oleyl Alcohol: Formed by reduction.
Scientific Research Applications
Oleyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the modification of biomolecules and the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and prodrugs.
Industry: Applied in the production of lubricants, plasticizers, and coatings.
Mechanism of Action
Oleyl chloride can be compared with other fatty acid chlorides such as:
- Lauroyl chloride (C12H23ClO)
- Palmitoyl chloride (C16H31ClO)
- Stearoyl chloride (C18H35ClO)
Uniqueness:
- Chain Length: this compound has a longer hydrocarbon chain compared to lauroyl chloride and palmitoyl chloride, which affects its physical properties and reactivity.
- Double Bond: The presence of a double bond in this compound distinguishes it from stearoyl chloride, which is fully saturated. This double bond can participate in additional reactions, such as hydrogenation and epoxidation.
Comparison with Similar Compounds
- Lauroyl chloride
- Palmitoyl chloride
- Stearoyl chloride
Oleyl chloride’s unique combination of a long hydrocarbon chain and a reactive acyl chloride group makes it a versatile compound in both research and industrial applications. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in modern chemistry.
Properties
CAS No. |
59485-81-3 |
|---|---|
Molecular Formula |
C18H35Cl |
Molecular Weight |
286.9 g/mol |
IUPAC Name |
1-chlorooctadec-9-ene |
InChI |
InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
IFABLCIRROMTAN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Key on ui other cas no. |
59485-81-3 16507-61-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
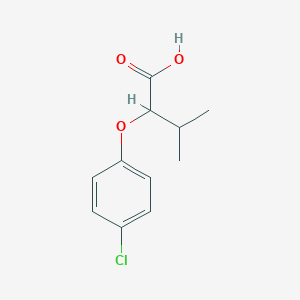
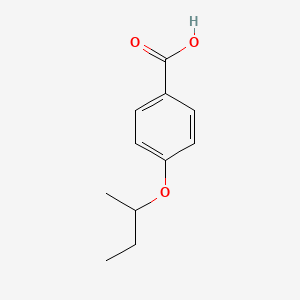
![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)
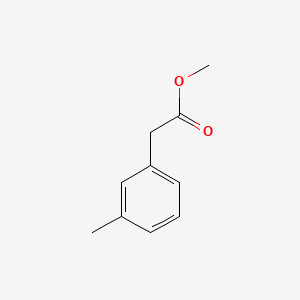
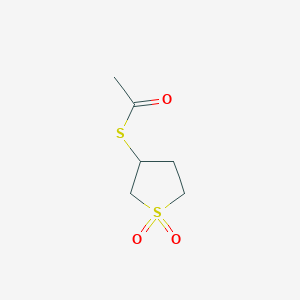

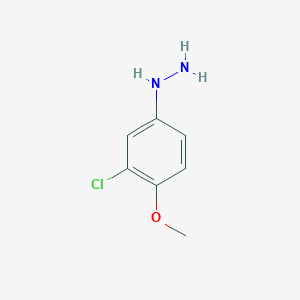

![Methyl 2-[4-(methoxyiminomethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate](/img/structure/B1353123.png)
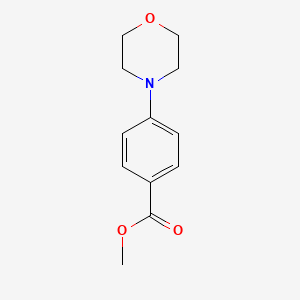
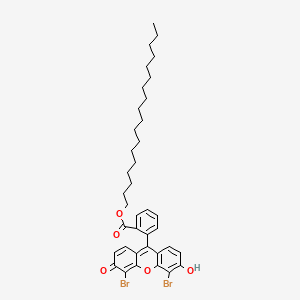
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)
![6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1353130.png)
